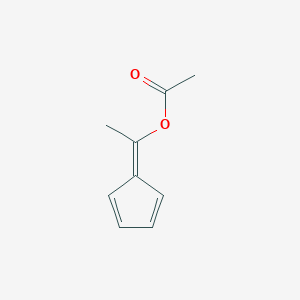

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate

Description

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate is a cyclopentadienylidene derivative characterized by an ethyl acetate substituent attached to the conjugated diene system of the cyclopenta-2,4-dien-1-ylidene moiety. Cyclopentadienylidene derivatives are widely studied for their electronic conjugation, stability, and utility in organometallic chemistry, polymerization, and materials science .

Properties

IUPAC Name |

1-cyclopenta-2,4-dien-1-ylideneethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(11-8(2)10)9-5-3-4-6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIFHFJVXNCSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate can be synthesized through several methods. One common route involves the reaction of cyclopentadiene with acetyl chloride in the presence of a base such as sodium hydride . The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Cyclopentadiene+Acetyl chloride→1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate has been investigated for its biological activities, revealing promising applications in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens. The structural features allow effective interaction with biological targets, although specific mechanisms are still being explored.

- Anticancer Potential : Research suggests that this compound and its derivatives may possess anticancer properties. The unique cyclopentadiene moiety facilitates interactions with cellular targets, potentially leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

A study focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant antiproliferative activity. The compound exhibited low nanomolar IC50 values against several cancer types, indicating its potential as a therapeutic agent.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

- Diels-Alder Reactions : Due to its cyclopentadiene structure, this compound is prone to undergo Diels-Alder reactions. This reactivity allows it to form stable dimers or other complex structures, which can be useful in synthesizing more complex organic molecules.

Material Science

The unique properties of this compound lend themselves to applications in material science:

- Polymer Chemistry : The compound's reactivity can be harnessed to develop new polymers with specific properties. For instance, its ability to participate in Diels-Alder reactions can be utilized to create cross-linked polymer networks that exhibit enhanced mechanical properties and thermal stability.

Computational Chemistry

In computational studies, this compound has been used in Density Functional Theory (DFT) calculations to explore its electronic properties and stability under various conditions. These studies help predict the behavior of the compound in different chemical environments and guide experimental approaches.

Mechanism of Action

The mechanism of action of 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate involves its interaction with specific molecular targets and pathways. The cyclopentadienylidene moiety can participate in π-π interactions and coordinate with metal ions, influencing various biochemical processes. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of 1-(cyclopenta-2,4-dien-1-ylidene)ethyl acetate, highlighting differences in substituents, synthesis methods, yields, and applications:

Structural and Substituent Variations

- Electron-Donating vs. Electron-Withdrawing Groups : Compounds like 1c (with ethylidene groups) exhibit higher stability and reactivity in polymerization due to conjugation with the benzene core . In contrast, the tetraphenyl-substituted analog in benefits from steric and electronic stabilization, enabling applications in advanced materials.

- Heteroatom Inclusion : The pyrrolidine-substituted derivative (10 ) demonstrates the role of nitrogen-containing groups in modulating nucleophilic reactivity during fulvene synthesis .

Key Research Findings

Substituent Effects on Stability : Bulky substituents (e.g., tetraphenyl groups) enhance thermal stability but reduce solubility, impacting processing methods .

Catalyst Dependency : Pyrrolidine catalysis enables selective 1,2-additions in fulvene synthesis, while palladium catalysts facilitate C–C bond formation in polysubstituted derivatives .

Reactivity in Cycloadditions : Bicyclic dienylidene compounds undergo transannular [2+2] photocycloadditions, reverting to dienes upon heating—a property exploited in dynamic materials .

Biological Activity

1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate is a compound characterized by its unique cyclopentadiene structure, which has drawn attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentadiene moiety that is known for its reactivity and potential in medicinal chemistry.

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that derivatives of cyclopentadiene can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic markers and cell cycle arrest.

Case Study: Induction of Apoptosis

A notable study investigated the effects of cyclopentadiene derivatives on human breast cancer cells (MCF-7). The results demonstrated that treatment with these compounds led to a dose-dependent increase in apoptosis, as evidenced by flow cytometry analyses. The percentage of apoptotic cells increased significantly compared to control groups (Table 1).

| Concentration (µM) | % Apoptosis (24h) | % Apoptosis (48h) |

|---|---|---|

| Control | 5.0 ± 0.5 | 6.0 ± 0.6 |

| 10 | 15.0 ± 1.0 | 20.0 ± 1.5 |

| 20 | 25.0 ± 1.5 | 35.0 ± 2.0 |

In Vitro Studies

In vitro studies have been pivotal in understanding the biological activity of this compound. For example, a study conducted on various cancer cell lines revealed that compounds resembling this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cyclopentadiene Derivative A | MCF-7 | 15 |

| Cyclopentadiene Derivative B | HeLa | 10 |

| Cyclopentadiene Derivative C | A549 | 12 |

Q & A

Q. What are the recommended synthetic routes for 1-(cyclopenta-2,4-dien-1-ylidene)ethyl acetate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via cyclopentadienylidene intermediate formation followed by esterification. For example, alkylation of cyclopentadienyl lithium with ethyl chloroacetate under anhydrous conditions at -78°C may yield the target compound. Alternative routes include using Pinner-type reactions for cyclization, as demonstrated in similar systems .

- Optimization : Vary catalysts (e.g., Lewis acids like AlCl₃), solvent polarity (THF vs. DCM), and temperature gradients. Monitor reaction progress via TLC or GC-MS (using ethyl acetate standards for calibration) . Yield improvements (>80%) are achievable by maintaining inert atmospheres and stoichiometric control of reactive intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Spectroscopic Validation :

- ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., DFT-calculated NMR spectra) or literature data for cyclopentadienylidene derivatives. Key signals include the cyclopentadienylidene protons (δ 5.5–6.5 ppm) and acetate methyl group (δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and conjugated diene absorptions (1600–1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Match experimental molecular ion ([M+H]⁺) with theoretical m/z (e.g., C₉H₁₀O₂ requires m/z 150.0681) .

Q. What methods are recommended for assessing the purity of this compound in academic research?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) with ethyl acetate as a reference standard. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .

- Thermogravimetric Analysis (TGA) : Verify purity by measuring decomposition temperature (expected >200°C for stable esters) and comparing with NIST-reported thermal profiles .

- Elemental Analysis : Confirm C/H/O ratios within ±0.3% of theoretical values .

Q. How does this compound react with common electrophiles, and what precautions are necessary?

Methodological Answer:

- Reactivity : The cyclopentadienylidene moiety undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) under mild conditions. Ester hydrolysis may occur in acidic/basic media, requiring pH control (buffer solutions) .

- Precautions : Avoid prolonged exposure to light (risk of [2+2] photodimerization) and store under argon. Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare computed ΔfH° (enthalpy of formation) with experimental NIST data .

- Solvent Effects : Apply COSMO-RS to simulate solvation free energies in polar (DMSO) vs. non-polar (hexane) solvents. Correlate with experimental kinetic stability .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of cyclopentadienylidene derivatives?

Methodological Answer:

- Data Cross-Validation : Replicate calorimetric measurements (e.g., bomb calorimetry) under standardized conditions (25°C, 1 atm) and compare with NIST’s ΔfH°gas values .

- Error Analysis : Quantify uncertainties from instrument calibration (±1–2 kJ/mol) and sample purity (±0.5%). Publish raw datasets with error margins to facilitate meta-analyses .

Q. What experimental strategies can elucidate the reaction mechanisms of this compound under varying conditions?

Methodological Answer:

Q. How can researchers design reproducible experiments for studying cyclopentadienylidene derivatives in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify critical parameters via ANOVA .

- Automation : Implement robotic liquid handlers for precise reagent dispensing. Validate reproducibility across ≥3 independent trials with RSD <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.